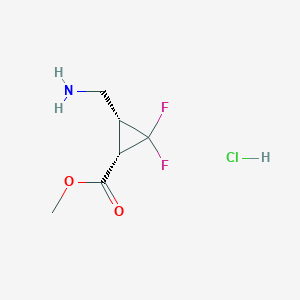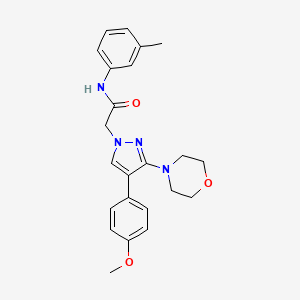![molecular formula C23H20N4O4S B2546265 6-amino-5-cyano-2-{[(3-cyano-6-méthylpyridin-2-yl)sulfanyl]méthyl}-4-(4-méthoxyphényl)-4H-pyran-3-carboxylate de méthyle CAS No. 489416-89-9](/img/structure/B2546265.png)
6-amino-5-cyano-2-{[(3-cyano-6-méthylpyridin-2-yl)sulfanyl]méthyl}-4-(4-méthoxyphényl)-4H-pyran-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antiproliférative
STL334697 a été étudié pour son potentiel antiprolifératif. Des études menées au National Cancer Institute des États-Unis dans le cadre du programme NCI 60 Cell One-Dose Screen ont révélé qu'un dérivé spécifique de STL334697, le 6-amino-5-cyano-4-(furan-2-yl)-3-(3-méthoxybenzoyl)-4H-pyran-2-carboxylate de méthyle, présentait une activité antiproliférative remarquable. En fait, son activité a surpassé celle du busulfan et du cisplatine, deux agents chimiothérapeutiques bien connus .
Propriétés antimicrobiennes
Un autre aspect intéressant de STL334697 réside dans son activité antimicrobienne. Plus précisément, le 6-amino-3-acétyl-4-phényl-5-cyano-4H-pyran-2-carboxylate de méthyle a démontré des effets antimicrobiens comparables à ceux de la chloramine. Cela suggère son potentiel en tant qu'agent antimicrobien .
Motifs pyran dans les composés biologiquement actifs
Les pyranes, y compris les 2-amino-3-cyano-4H-pyranes, se rencontrent dans divers composés biologiquement actifs. Ces fragments structuraux se trouvent dans les produits naturels aux propriétés antitumorales, tels que les flavonoïdes, les coumarines et les glucosides cyanogènes. Il est à noter que les pyranes apparaissent dans des agents antitumoraux tels que la daunorubicine, la doxorubicine et la mithramycine. La présence de groupes cyano dans ces composés contribue à leur activité biologique .
Médicaments contenant du cyano
Les composés contenant du cyano jouent un rôle crucial en médecine. Ils servent d'anticholinergiques, d'analgésiques, de bloqueurs des récepteurs H1 de l'histamine, d'antiarythmiques, de bloqueurs des canaux calciques et d'agents antitumoraux. Environ 60 glucosides cyanogènes provenant de diverses espèces végétales présentent des propriétés antimicrobiennes, antitumorales et radiologiques. Parmi ceux-ci, les pyranes substitués par du cyano se distinguent comme des candidats prometteurs pour des études plus approfondies .
En résumé, STL334697 et ses dérivés présentent un potentiel significatif dans les applications antiprolifératives et antimicrobiennes. Leurs caractéristiques structurales uniques en font des cibles précieuses pour la recherche et le développement futurs. Alors que la science continue d'explorer les complexités de ce composé, nous pourrions découvrir des applications et des avantages thérapeutiques supplémentaires . 🌟
Propriétés
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-13-4-5-15(10-24)22(27-13)32-12-18-20(23(28)30-3)19(17(11-25)21(26)31-18)14-6-8-16(29-2)9-7-14/h4-9,19H,12,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPIFRUFKHQCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2546182.png)
![N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide](/img/structure/B2546183.png)
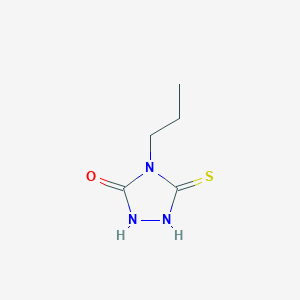
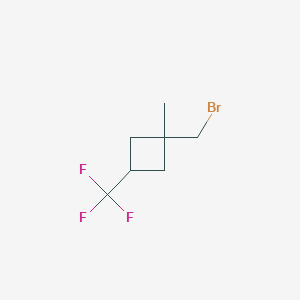
![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
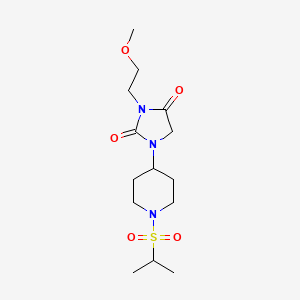
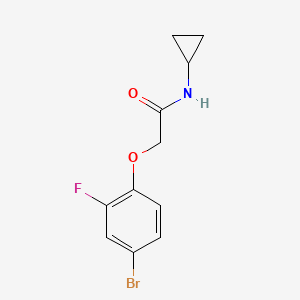
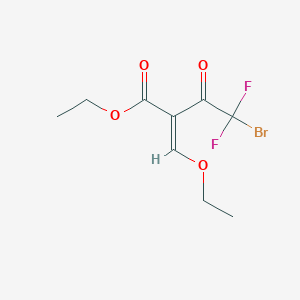
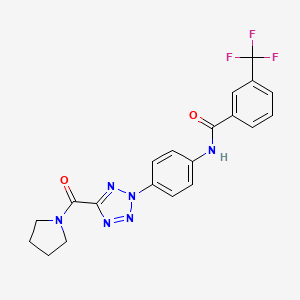
![N-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2546197.png)

